molecular formula C6H5N3O4 B14633022 N-(3-Nitrophenyl)nitramide CAS No. 55739-01-0

N-(3-Nitrophenyl)nitramide

Cat. No.: B14633022
CAS No.: 55739-01-0
M. Wt: 183.12 g/mol
InChI Key: WHXKPQGUZPSKPN-UHFFFAOYSA-N
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Description

N-(3-Nitrophenyl)nitramide is a nitramide derivative characterized by a nitro group (-NO₂) attached to the phenyl ring at the meta position (C3). Nitramides (R-NH-NO₂) are nitrogen-rich compounds with diverse applications, including energetic materials, agrochemicals, and bioactive agents.

Properties

CAS No.

55739-01-0

Molecular Formula

C6H5N3O4

Molecular Weight

183.12 g/mol

IUPAC Name

N-(3-nitrophenyl)nitramide

InChI

InChI=1S/C6H5N3O4/c10-8(11)6-3-1-2-5(4-6)7-9(12)13/h1-4,7H

InChI Key

WHXKPQGUZPSKPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Nitrophenyl)nitramide typically involves the nitration of primary amines. One common method is the nitration of 3-nitroaniline using nitric acid in the presence of sulfuric acid. The reaction proceeds through the formation of an intermediate nitronium ion, which then reacts with the amine to form the nitramide. The reaction conditions usually involve low temperatures to prevent decomposition and ensure high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to optimize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-Nitrophenyl)nitramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Nitrophenyl)nitramide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Nitrophenyl)nitramide involves its interaction with molecular targets through its nitro and nitramide groups. These functional groups can participate in various chemical reactions, such as redox reactions and nucleophilic substitutions, which can alter the structure and function of target molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

The following analysis compares structural analogs, synthesis routes, applications, and properties of N-(3-Nitrophenyl)nitramide with related nitramide derivatives.

Structural and Functional Group Comparisons

Key Observations :

  • Substituent Effects :
    • Nitro Groups : The nitro group in this compound may enhance density and stability, similar to trinitrophenyl derivatives in energetic materials .
    • Halogen Substituents : Chloro (e.g., triazinan compound) and bromo (e.g., bromopyridine nitramide) groups increase molecular weight and lipophilicity, influencing bioactivity and solubility .
  • Backbone Diversity : Heterocyclic backbones (e.g., triazinan, pyridine) improve thermal stability and receptor binding in agrochemicals like imidacloprid .

Physical and Chemical Properties

Table 2: Comparative Properties
Property This compound (Inferred) Imidacloprid N-(3-Bromopyridin-4-yl)nitramide
Thermal Stability High (nitro group) Moderate Unknown
Density ~1.6–1.8 g/cm³ 1.54 g/cm³ Not reported
Solubility Low in polar solvents Soluble in water (0.61 g/L) Likely low (bromine substituent)
Sensitivity to Shock/Heat Moderate (nitro group risk) Stable Requires precautions

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